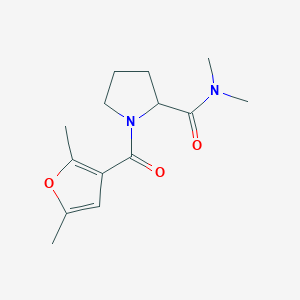![molecular formula C16H15N3O B7492532 2-imidazo[1,2-a]pyridin-2-yl-N-(4-methylphenyl)acetamide](/img/structure/B7492532.png)
2-imidazo[1,2-a]pyridin-2-yl-N-(4-methylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-imidazo[1,2-a]pyridin-2-yl-N-(4-methylphenyl)acetamide, also known as IPA-3, is a small molecule inhibitor that has been extensively studied for its potential applications in cancer research. This compound has been shown to inhibit the activity of the protein kinase, PAK1, which is involved in a wide range of cellular processes including cell proliferation, migration, and invasion.
Mecanismo De Acción
2-imidazo[1,2-a]pyridin-2-yl-N-(4-methylphenyl)acetamide inhibits the activity of PAK1 by binding to the ATP-binding site of the protein kinase. This prevents the phosphorylation of downstream targets and reduces the activity of PAK1 in the cell. The inhibition of PAK1 by 2-imidazo[1,2-a]pyridin-2-yl-N-(4-methylphenyl)acetamide has been shown to reduce cell proliferation, migration, and invasion in cancer cells.
Biochemical and Physiological Effects:
2-imidazo[1,2-a]pyridin-2-yl-N-(4-methylphenyl)acetamide has been shown to have a variety of biochemical and physiological effects in cancer cells. It inhibits the activity of PAK1, which is involved in a wide range of cellular processes including cell proliferation, migration, and invasion. Inhibition of PAK1 by 2-imidazo[1,2-a]pyridin-2-yl-N-(4-methylphenyl)acetamide has been shown to reduce cancer cell growth and invasion in vitro and in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 2-imidazo[1,2-a]pyridin-2-yl-N-(4-methylphenyl)acetamide is its specificity for PAK1. This allows researchers to selectively inhibit the activity of PAK1 without affecting other protein kinases. However, one of the limitations of 2-imidazo[1,2-a]pyridin-2-yl-N-(4-methylphenyl)acetamide is its relatively low potency. Higher concentrations of 2-imidazo[1,2-a]pyridin-2-yl-N-(4-methylphenyl)acetamide may be required to achieve the desired effect, which can increase the risk of off-target effects.
Direcciones Futuras
There are several future directions for research on 2-imidazo[1,2-a]pyridin-2-yl-N-(4-methylphenyl)acetamide. One area of interest is the development of more potent inhibitors of PAK1 that can be used in clinical settings. Another area of interest is the investigation of the role of PAK1 in other diseases, such as neurological disorders and infectious diseases. Additionally, the development of new methods for the delivery of 2-imidazo[1,2-a]pyridin-2-yl-N-(4-methylphenyl)acetamide to cancer cells could improve its efficacy in vivo.
Métodos De Síntesis
The synthesis of 2-imidazo[1,2-a]pyridin-2-yl-N-(4-methylphenyl)acetamide involves a multistep process that includes the reaction of 2-aminopyridine with chloroacetyl chloride to form 2-chloro-N-(pyridin-2-yl)acetamide. This intermediate is then reacted with 4-methylphenylboronic acid in the presence of a palladium catalyst to form the final product, 2-imidazo[1,2-a]pyridin-2-yl-N-(4-methylphenyl)acetamide.
Aplicaciones Científicas De Investigación
2-imidazo[1,2-a]pyridin-2-yl-N-(4-methylphenyl)acetamide has been extensively studied for its potential applications in cancer research. It has been shown to inhibit the activity of PAK1, which is overexpressed in many types of cancer and is associated with increased cell proliferation, migration, and invasion. Inhibition of PAK1 by 2-imidazo[1,2-a]pyridin-2-yl-N-(4-methylphenyl)acetamide has been shown to reduce cancer cell growth and invasion in vitro and in vivo.
Propiedades
IUPAC Name |
2-imidazo[1,2-a]pyridin-2-yl-N-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O/c1-12-5-7-13(8-6-12)18-16(20)10-14-11-19-9-3-2-4-15(19)17-14/h2-9,11H,10H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYODAWXMJYWDIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CC2=CN3C=CC=CC3=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

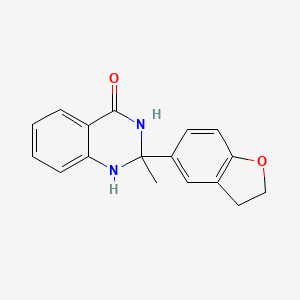
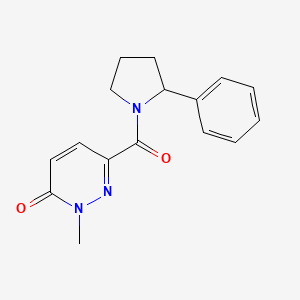
![[4-(Dimethylamino)phenyl]-(2-methylmorpholin-4-yl)methanone](/img/structure/B7492458.png)
![[3-(Dimethylamino)phenyl]-(2-methylmorpholin-4-yl)methanone](/img/structure/B7492465.png)
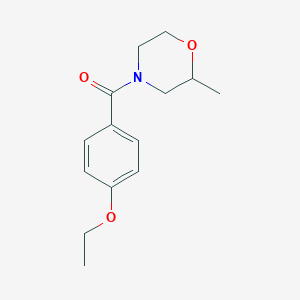
![2-hydroxy-N,5-dimethyl-N-[(1-methylimidazol-2-yl)methyl]benzamide](/img/structure/B7492471.png)

![[2-(4-Methoxyphenyl)pyrrolidin-1-yl]-(1-methylpyrrol-2-yl)methanone](/img/structure/B7492479.png)
![N-(2,3-dihydro-1H-inden-1-yl)-2-imidazo[1,2-a]pyridin-2-ylacetamide](/img/structure/B7492481.png)
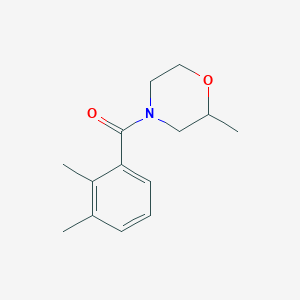

![2-Methyl-1-[3-(morpholinocarbonyl)piperidino]-1-propanone](/img/structure/B7492505.png)
